molecular formula C18H12O B14694148 1-Phenylnaphtho[2,1-b]furan CAS No. 32724-17-7

1-Phenylnaphtho[2,1-b]furan

Cat. No.: B14694148
CAS No.: 32724-17-7
M. Wt: 244.3 g/mol
InChI Key: VTIPWSSYQWOADI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenylnaphtho[2,1-b]furan is a polycyclic aromatic compound that consists of a naphthalene ring fused to a furan ring with a phenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylnaphtho[2,1-b]furan can be synthesized through various methods. One common approach involves the reaction of phenylbenzofurans with 2,3-dibromonaphthoquinone under visible light, which promotes a [4+2] annulation reaction to form the desired product . Another method includes the use of Meldrum’s acid, arylglyoxals, and β-naphthol in a one-pot, three-component reaction . This method is efficient and avoids the use of expensive catalysts.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of readily available starting materials and mild reaction conditions makes these methods suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylnaphtho[2,1-b]furan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Anthracenone-furans.

    Reduction: Various reduced forms of the original compound.

    Substitution: Substituted derivatives of this compound.

Mechanism of Action

The mechanism of action of 1-Phenylnaphtho[2,1-b]furan involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, its ability to undergo oxidation and reduction reactions enables it to participate in redox cycling, which can generate reactive oxygen species and induce cellular damage .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific fusion of a naphthalene ring with a furan ring and the presence of a phenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

32724-17-7

Molecular Formula

C18H12O

Molecular Weight

244.3 g/mol

IUPAC Name

1-phenylbenzo[e][1]benzofuran

InChI

InChI=1S/C18H12O/c1-2-6-13(7-3-1)16-12-19-17-11-10-14-8-4-5-9-15(14)18(16)17/h1-12H

InChI Key

VTIPWSSYQWOADI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=COC3=C2C4=CC=CC=C4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.